Perfluorodiglyme
Overview
Description
Perfluorodiglyme is a useful research compound. Its molecular formula is C6F14O3 and its molecular weight is 386.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Perfluorodiglyme (CFO) is a perfluorinated compound that has garnered attention due to its unique properties and potential applications in various fields, particularly in medicine and environmental science. This article delves into the biological activity of this compound, exploring its biocompatibility, toxicity, and therapeutic potential.
This compound is a perfluoroether characterized by its high stability and low reactivity, making it suitable for various applications. The molecular structure consists of a chain of carbon atoms fully substituted with fluorine atoms, which imparts unique physical and chemical properties such as low surface tension and high solubility for gases like oxygen and carbon dioxide .
Biocompatibility and Toxicity
Biocompatibility Studies:
this compound has been evaluated for its biocompatibility in both in vitro and in vivo models. Studies indicate that it exhibits low toxicity levels compared to other organic solvents. For instance, exposure to 200 ppm of diglyme vapor over extended periods showed no significant toxic effects on blood or organs in rats, while higher concentrations led to some adverse effects such as thymus atrophy .
Toxicological Findings:
Despite its low acute toxicity, this compound has demonstrated reproductive toxicity in certain studies. It was found to affect sperm quality in mice and showed potential for testicular pathology at high doses . The metabolic pathways involved include the formation of metabolites such as methoxyacetic acid (MAA), which are responsible for its reproductive toxic effects .
Therapeutic Applications
Oxygen Carrier:
One of the most promising applications of this compound is its use as an oxygen carrier in medical settings. Perfluorocarbons (PFCs), including this compound, can dissolve significant amounts of oxygen, making them suitable for use in blood substitutes or liquid ventilation systems. They have been shown to improve oxygenation in models of lung injury or hypoxia .
Case Studies:
- Cancer Treatment: PFCs have been utilized in innovative therapies aimed at enhancing the efficacy of anticancer treatments by improving tumor oxygenation. This approach is particularly useful in treating hypoxic tumors where conventional therapies may fail .
- Ultrasonic Drug Delivery: Recent studies have explored the use of PFCs in ultrasonic drug delivery systems, demonstrating improved therapeutic outcomes in arthritis models .
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound:
Study | Focus Area | Findings |
---|---|---|
Wrobeln et al. (2017) | In vivo biocompatibility | Demonstrated minimal dose-dependent side effects; well-tolerated as a blood substitute. |
Liu et al. (2022) | Oxygen delivery | Effective in improving oxygenation during lung injury; supports potential use in critical care. |
Baghbani et al. (2017) | Cytotoxicity | Evaluated cytotoxic effects; findings suggest low toxicity levels compared to other solvents. |
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKVOMJRCQYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF3, C6F14O3 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542616 | |
Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-99-4 | |
Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorodiglyme | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do molecular simulations provide regarding the properties of perfluorodiglyme?
A2: Molecular dynamics simulations, using an OPLS-AA based force field parameterized for this compound, accurately reproduce experimentally measured densities and enthalpies of vaporization. [] These simulations reveal that fluorination of polyethers, like this compound, leads to a significant decrease in the enthalpy of vaporization compared to their non-fluorinated counterparts. [] This difference is attributed to reduced cohesion within liquid this compound due to weaker localized associations between oxygen atoms in the backbone and surrounding molecules. [] This insight helps explain the distinct behavior of this compound in solution and its suitability for specific applications.
Q2: Can you elaborate on the analytical techniques employed to characterize and validate the use of this compound in research?
A3: Various analytical techniques are crucial for studying this compound's behavior and applications. In the context of microbubble stabilization, acoustical attenuation measurements, static light scattering, and optical microscopy are employed to determine the mean size, size distribution, and stability of the microbubbles. [] Dynamic tensiometry helps understand the adsorption kinetics of DMPC at the interface in the presence of this compound. [] Langmuir monolayer compressions provide insights into the surface pressure and compressibility of the DMPC monolayer with and without this compound. [] For validating molecular dynamics simulations, experimental measurements of vapor pressure and liquid density are crucial for comparison. []
Q3: Are there any known alternatives to this compound in its applications, and what are their comparative advantages or disadvantages?
A4: While the provided research focuses specifically on this compound, other fluorinated ethers with low Ostwald coefficients, like perfluoromonoglyme, are also explored for stabilizing gas emulsions used in imaging. [] Each compound exhibits slightly different properties, influencing factors such as emulsion stability, biocompatibility, and cost. Further research is needed to fully compare and contrast their performance and suitability for specific applications.
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